3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a phenylurea moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For instance, Protein Arginine Methyltransferase 3 (PRMT3), which catalyzes the asymmetric dimethylation of arginine residues of various proteins, is essential for maturation of ribosomes and may have a role in lipogenesis .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacokinetic profile of many drugs .
Result of Action
Compounds with similar structures have shown various biological activities, such as anti-inflammatory and analgesic activities .
Action Environment
It’s known that the biological activity of compounds can be influenced by steric factors and the spatial orientation of substituents on the pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with protein arginine methyltransferase 3 (PRMT3), where it acts as an allosteric inhibitor . This inhibition affects the methylation of arginine residues on various proteins, which is crucial for processes such as ribosome maturation and lipogenesis. The compound’s interaction with PRMT3 is characterized by its binding to an allosteric site, leading to conformational changes that reduce the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PRMT3, the compound can alter the methylation status of histones and other proteins, thereby affecting gene expression patterns . This can lead to changes in cell cycle regulation, apoptosis, and differentiation. Additionally, the compound’s impact on lipogenesis suggests potential effects on lipid metabolism and energy homeostasis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through allosteric inhibition of PRMT3 . The compound binds to a specific site on the enzyme that is distinct from the active site, inducing conformational changes that reduce the enzyme’s catalytic activity. This inhibition disrupts the methylation of arginine residues on target proteins, leading to downstream effects on gene expression and protein function . The compound’s structure, particularly the pyrrolidine and thiazole rings, is critical for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit PRMT3 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues . The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PRMT3 . The inhibition of PRMT3 affects the methylation of proteins involved in various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, the compound may be metabolized by hepatic enzymes, leading to the formation of metabolites that could have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound is likely to be transported across cell membranes via passive diffusion, given its relatively small size and lipophilicity . Once inside the cell, it can interact with intracellular proteins and enzymes, leading to its accumulation in specific cellular compartments . The distribution of the compound within tissues is also influenced by its binding to plasma proteins and its affinity for specific cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PRMT3 and other target proteins . It may also be transported to the nucleus, where it can affect gene expression by modulating the methylation of histones and other nuclear proteins . The localization of the compound is likely influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrolidine moiety, and finally the attachment of the phenylurea group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol.
Phenylurea derivatives: Compounds such as 1-phenyl-3-(4-nitrophenyl)urea and 1-phenyl-3-(2-chlorophenyl)urea.
Uniqueness
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(20-8-4-5-9-20)10-13-11-23-16(18-13)19-15(22)17-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUIKSQCSYJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.